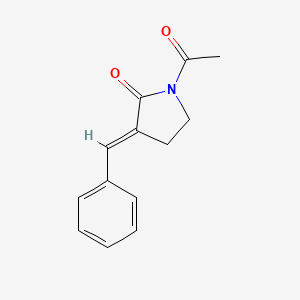![molecular formula C17H20N6O5 B14739975 1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea CAS No. 6301-26-4](/img/structure/B14739975.png)
1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea is a complex organic compound with significant applications in various scientific fields. It is known for its unique chemical structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea typically involves the reaction of urea derivatives with substituted phenols under controlled conditions. One common method includes the use of carbamoyl chlorides and substituted phenols in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The reaction mixture is usually heated to a specific temperature and maintained for a set duration to ensure complete reaction. The product is then purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride to convert the compound into its reduced form.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in the formation of alcohols or amines .
Aplicaciones Científicas De Investigación
1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its therapeutic potential in treating certain diseases by modulating biological pathways.
Industry: Utilized in the production of polymers and resins due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. This interaction is crucial for its potential therapeutic effects and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(hydroxymethyl)urea: Similar in structure but lacks the substituted phenyl groups.
2,4,6,8-Tetraazanonanediamide, 5-oxo-:
Uniqueness
1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
6301-26-4 |
|---|---|
Fórmula molecular |
C17H20N6O5 |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
1,3-bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea |
InChI |
InChI=1S/C17H20N6O5/c18-15(26)20-13(9-5-1-3-7-11(9)24)22-17(28)23-14(21-16(19)27)10-6-2-4-8-12(10)25/h1-8,13-14,24-25H,(H3,18,20,26)(H3,19,21,27)(H2,22,23,28) |
Clave InChI |
QPTFNPBKBYNQCL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(NC(=O)N)NC(=O)NC(C2=CC=CC=C2O)NC(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



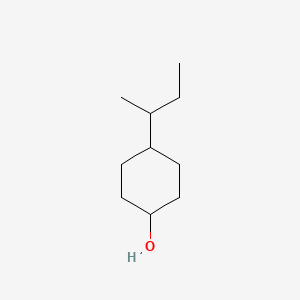
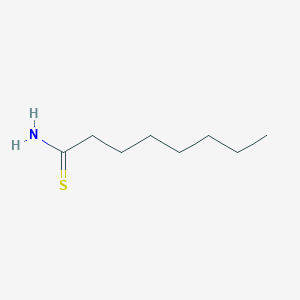
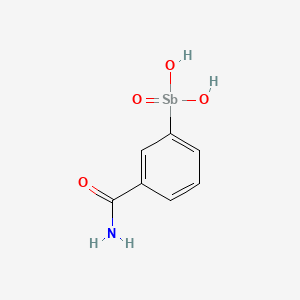

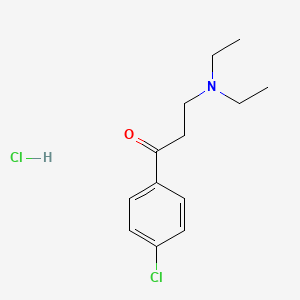
![1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea](/img/structure/B14739932.png)

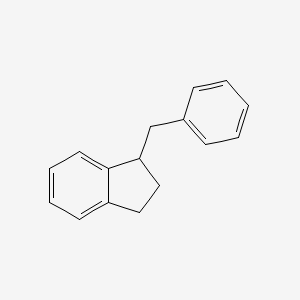
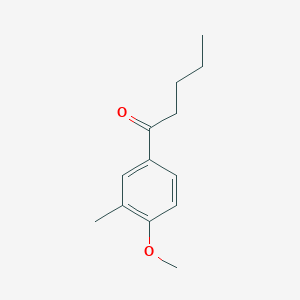

![3,4,9,10-tetramethoxy-7,11b-dihydro-6H-indeno[2,1-c]chromen-6a-ol](/img/structure/B14739968.png)

